Ethyl-2-oxo-2-(thiazol-2-yl)acetat

Übersicht

Beschreibung

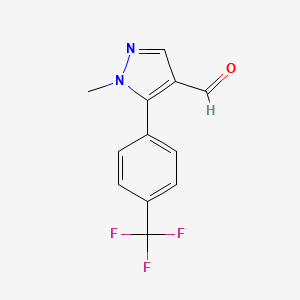

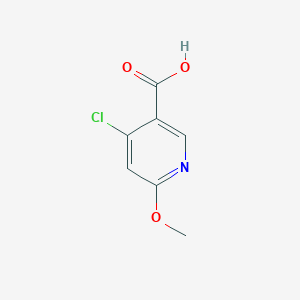

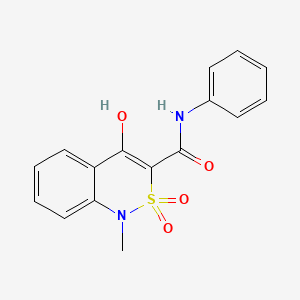

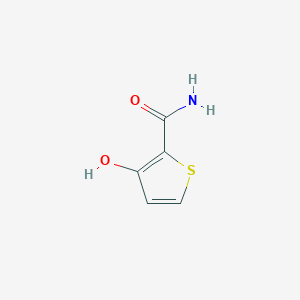

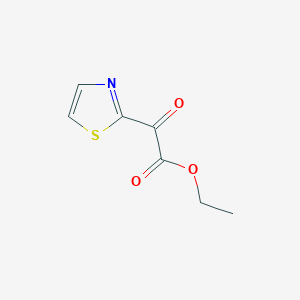

Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H7NO3S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular weight of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is 185.2 . The InChI key is BCUHSFBUCDQHII-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.Physical and Chemical Properties Analysis

Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a density of 1.321g/cm3 and a boiling point of 280.5ºC at 760 mmHg . More specific physical and chemical properties would require additional data or experimental results.Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, darunter Ethyl-2-oxo-2-(thiazol-2-yl)acetat, haben antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Schäden an Zellen verhindern oder verlangsamen können, die durch freie Radikale verursacht werden, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Analgetische und entzündungshemmende Aktivitäten

Einige Thiazolderivate haben signifikante analgetische und entzündungshemmende Aktivitäten gezeigt . Diese Verbindungen könnten möglicherweise zur Entwicklung neuer Medikamente für die Schmerz- und Entzündungstherapie eingesetzt werden .

Antibakterielle und antimykotische Aktivitäten

Thiazolderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie könnten zur Entwicklung neuer antimikrobieller und antimykotischer Mittel eingesetzt werden, die im Kampf gegen Infektionskrankheiten unerlässlich sind .

Antivirale Aktivität

Thiazolderivate haben auch antivirale Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente, die bei der Behandlung von Virusinfektionen unerlässlich sind .

Diuretische Aktivität

Thiazolderivate haben diuretische Eigenschaften gezeigt . Diuretika helfen dem Körper, überschüssiges Wasser und Salz auszuscheiden. Sie werden oft zur Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz eingesetzt .

Neuroprotektive Aktivität

Thiazolderivate haben neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten .

Antitumor- oder zytotoxische Wirkstoffmoleküle

Thiazolderivate haben sich als Antitumor- oder zytotoxische Wirkstoffmoleküle erwiesen . Dies bedeutet, dass sie möglicherweise zur Behandlung verschiedener Krebsarten eingesetzt werden könnten .

Quorum-Sensing-Inhibitoren

Es wurde festgestellt, dass einige Thiazolderivate das Quorum-Sensing bei Bakterien hemmen . Quorum-Sensing ist ein System aus Reiz und Reaktion, das mit der Populationsdichte korreliert. Viele Bakterienarten nutzen Quorum-Sensing, um die Genexpression in Abhängigkeit von der Dichte ihrer Population zu koordinieren .

Dies sind nur einige der vielen potenziellen Anwendungen von this compound und anderen Thiazolderivaten in der wissenschaftlichen Forschung. Es ist wichtig zu beachten, dass diese Verbindungen zwar in diesen Bereichen vielversprechend sind, aber weitere Forschung erforderlich ist, um ihr Potenzial und ihre Grenzen vollständig zu verstehen .

Zukünftige Richtungen

The future directions for research on Ethyl 2-oxo-2-(thiazol-2-yl)acetate could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its chemical reactions in more detail. Thiazole derivatives have shown promise in various areas of medicinal chemistry, and Ethyl 2-oxo-2-(thiazol-2-yl)acetate could be a potential candidate for further investigation .

Wirkmechanismus

Target of Action

Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of Ethyl 2-oxo-2-(thiazol-2-yl)acetate.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

Ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to certain proteins, altering their conformation and function .

Cellular Effects

Ethyl 2-oxo-2-(thiazol-2-yl)acetate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, ethyl 2-oxo-2-(thiazol-2-yl)acetate can impact gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of ethyl 2-oxo-2-(thiazol-2-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to DNA, influencing transcriptional activity and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-oxo-2-(thiazol-2-yl)acetate remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to ethyl 2-oxo-2-(thiazol-2-yl)acetate can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 2-oxo-2-(thiazol-2-yl)acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, ethyl 2-oxo-2-(thiazol-2-yl)acetate can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Ethyl 2-oxo-2-(thiazol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, ethyl 2-oxo-2-(thiazol-2-yl)acetate can influence the levels of key metabolites, such as ATP and NADH, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, ethyl 2-oxo-2-(thiazol-2-yl)acetate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, ethyl 2-oxo-2-(thiazol-2-yl)acetate can bind to membrane transporters, facilitating its uptake into cells. Once inside, it can interact with intracellular binding proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of ethyl 2-oxo-2-(thiazol-2-yl)acetate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethyl 2-oxo-2-(thiazol-2-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and transcriptional activity .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUHSFBUCDQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716759 | |

| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33656-63-2 | |

| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.